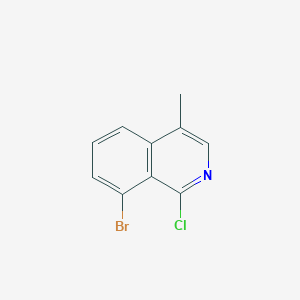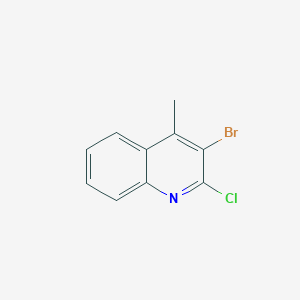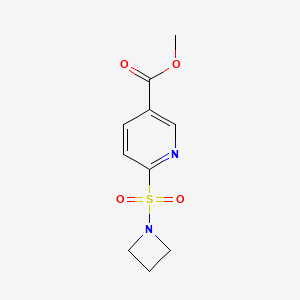
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.28 g/mol It is a derivative of nicotinic acid and contains an azetidine ring, which is a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate typically involves the reaction of 6-chloronicotinic acid with azetidine-1-sulfonyl chloride in the presence of a base, followed by esterification with methanol . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 6-(azetidin-1-ylsulfonyl)nicotinate involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used as a rubefacient.
6-Methyl nicotinate: A derivative of nicotinic acid with a methyl group at the 6-position.
Uniqueness
Methyl 6-(azetidin-1-ylsulfonyl)nicotinate is unique due to the presence of the azetidine ring and sulfonyl group, which impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N2O4S |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
methyl 6-(azetidin-1-ylsulfonyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-4-9(11-7-8)17(14,15)12-5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
VWQBLLQDPIRIBX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)S(=O)(=O)N2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


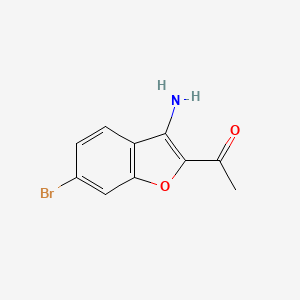
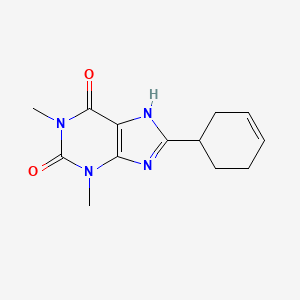


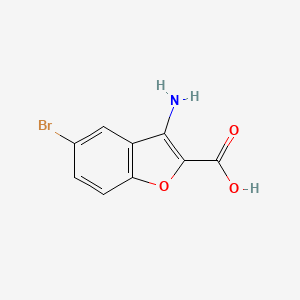


![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
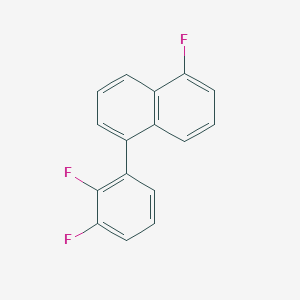

![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)

